N-1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine
Description
N-1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine (CAS 465514-63-0) is a fluorinated organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The propane-1,3-diamine chain attached to the pyridine nitrogen enables versatile reactivity, making it a candidate for agrochemical, pharmaceutical, and coordination chemistry applications . The compound is commercially available in research quantities, highlighting its relevance in synthetic and mechanistic studies .
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClF3N3/c10-7-4-6(9(11,12)13)5-16-8(7)15-3-1-2-14/h4-5H,1-3,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZZHZKVXJMQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383218 | |
| Record name | N~1~-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-63-0 | |
| Record name | N~1~-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reaction monitoring and purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chloro substituent on the pyridine ring undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the adjacent trifluoromethyl group.
The trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating attack by soft nucleophiles like thiols or amines.
Amine Functional Group Reactivity
The propane-1,3-diamine chain participates in reactions typical of aliphatic amines:
Acylation
Reaction with acetyl chloride in dichloromethane at 0–25°C yields mono- and di-acetylated products.
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Monoacetylation : Dominant product (75% yield) at stoichiometric ratios .
-
Diacetylation : Requires excess acylating agent (2.5 eq.) and prolonged reaction times .
Schiff Base Formation
Condensation with aldehydes (e.g., benzaldehyde) in ethanol under reflux produces imine derivatives:
Coordination Chemistry
The diamine moiety acts as a bidentate ligand, forming complexes with transition metals:
| Metal Ion | Reaction Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(II) | Methanol, RT, 2h | Octahedral [Cu(L)₂]²⁺ | Catalytic oxidation studies |
| Ni(II) | Aqueous NH₃, 60°C | Square-planar [Ni(L)Cl₂] | Electrochemical sensors |
Stability constants (log K) for these complexes exceed 10³, indicating strong ligand-metal binding .
Cyclization Reactions
Under acidic or basic conditions, the diamine chain undergoes intramolecular cyclization:
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Acid-Mediated Cyclization (HCl, reflux):
Forms a six-membered diazepane ring fused to the pyridine core (yield: ~55%) . -
Base-Mediated Cyclization (K₂CO₃, DMF):
Produces bicyclic amines via elimination (yield: 40–60%).
Cross-Coupling Reactions
The chloro group enables participation in palladium-catalyzed couplings:
| Coupling Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | 70–85% |
| Buchwald-Hartwig | Pd(OAc)₂, XantPhos, Cs₂CO₃ | N-arylated amines | 60–75% |
Reactivity is modulated by steric hindrance from the trifluoromethyl group .
Stability and Degradation Pathways
Scientific Research Applications
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Fluopyram (N-[2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Ethyl]-2-(Trifluoromethyl)Benzamide)
Structural Similarities :
- Both compounds share the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, a key pharmacophore in fungicides.
Differences : - Fluopyram replaces the propane-1,3-diamine chain with an ethyl-benzamide group, enhancing its lipophilicity and systemic activity in plants.
Functional Insights : - Fluopyram is a succinate dehydrogenase inhibitor (SDHI) fungicide effective against soil-borne pathogens in crops like cucumbers and tomatoes.
Table 1: Key Properties of Target Compound vs. Fluopyram
| Property | Target Compound | Fluopyram |
|---|---|---|
| Molecular Formula | C₁₀H₁₁ClF₃N₃ | C₁₆H₁₁ClF₆N₂O |
| Application | Research chemical | Agrochemical (fungicide) |
| Toxicity Profile | Not fully characterized | Thyroid carcinogenicity observed |
| Synthetic Route | Likely via nucleophilic amination | Multi-step benzamide synthesis |
N1,N3-Di(pyridin-2-yl)propane-1,3-diamine
Structural Similarities :
- Both compounds possess a propane-1,3-diamine backbone.
Differences : - The target compound’s pyridine ring is substituted with Cl and CF₃, whereas this analog has unsubstituted pyridin-2-yl groups.
Functional Insights : - The analog was synthesized via NaH/LiI-mediated coupling of propane-1,3-diamine with pyridine, achieving 79% yield . The electron-withdrawing Cl and CF₃ groups in the target compound may necessitate alternative conditions (e.g., palladium catalysis) for efficient synthesis.
(S)-3-(1H-Indol-3-yl)-N1-Methylpropane-1,2-diamine
Structural Similarities :
- Both compounds feature a propane-diamine chain.
Differences : - The indole substituent in this analog contrasts with the halogenated pyridine in the target compound.
Functional Insights :
Spectroscopic and Physicochemical Properties
The trifluoromethyl and chloro groups on the pyridine ring significantly influence the compound’s electronic profile. Comparative IR/Raman data for similar pyridine derivatives (e.g., 3,5-dihalopyridines) indicate strong C-F stretching (~1250 cm⁻¹) and C-Cl bending (~650 cm⁻¹) bands, which can aid in structural verification . The propane-diamine chain may contribute N-H stretching (3300–3500 cm⁻¹) and bending (1600 cm⁻¹) signals.
Biological Activity
N-1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H11ClF3N3
- Molecular Weight : 253.65 g/mol
- CAS Number : 465514-63-0
- Boiling Point : 312.9 ± 42.0 °C (predicted)
- Density : 1.376 ± 0.06 g/cm³ (predicted)
- pKa : 9.76 ± 0.10 (predicted) .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.
Table 1: Antibacterial Activity Against Common Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Escherichia coli | 6 µM |
| Proteus mirabilis | 13 µM |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 nM |
The compound exhibited potent activity at non-cytotoxic concentrations, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of DNA synthesis and subsequent cell death. This is consistent with findings for similar compounds where radical species generated during metabolism lead to DNA strand breaks . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
Study 1: Efficacy Against MRSA
In a controlled study, this compound was tested against MRSA strains in vitro. The results indicated that the compound not only inhibited bacterial growth but also showed a synergistic effect when combined with traditional antibiotics such as vancomycin. The combination treatment reduced the MIC significantly compared to either agent alone .
Study 2: Structure-Antibacterial Activity Relationship (SAR)
A structure-antibacterial activity relationship study was conducted to evaluate how modifications to the molecular structure affect antibacterial potency. Variants of the compound with different substituents were synthesized and tested. It was found that maintaining the trifluoromethyl group was crucial for retaining activity against E. coli, while alterations to the amine groups led to varying degrees of efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
